1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Description
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-8-9-7-11-14(5-6-15(11)13-9)10-3-1-2-4-10/h5-7,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFCBSRQHDRXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The preparation of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile generally follows a multi-step synthetic route involving:
- Construction of the imidazo[1,2-b]pyrazole core via cyclization reactions.
- Introduction of the cyclopentyl substituent at the N-1 position through alkylation or metal-mediated coupling.
- Installation or retention of the cyano group at the 6-position.
- Purification and characterization of the final product.
Core Cyclization and Scaffold Formation
A common and efficient approach to form the imidazo[1,2-b]pyrazole ring system involves a sequential one-pot cyclization of appropriately substituted precursors such as hydrazine derivatives and ethoxymethylene malonate derivatives under microwave irradiation or controlled heating.
Procedure example: Hydrazine monohydrate is reacted with (ethoxymethylene)malonic acid derivatives in ethanol, followed by addition of aldehydes and isocyanides, often catalyzed by trifluoroacetic acid (TFA). Microwave irradiation at 80–150°C for 10 minutes accelerates the cyclization, yielding the imidazo[1,2-b]pyrazole core with cyano substitution at position 6.
This method provides high yields and allows the introduction of diverse substituents by varying the aldehyde and isocyanide components.
Use of Electrophilic Substitution and Cross-Coupling
Alternative methods involve:
Nucleophilic substitution on halogenated imidazo[1,2-b]pyrazole intermediates, where a halogen (e.g., bromine) at the N-1 position is replaced by a cyclopentyl group via nucleophilic displacement or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).
These methods allow for modular synthesis and late-stage functionalization, enabling structural diversification.
Reaction Conditions and Optimization
Purification and Characterization
Research Findings and Analysis
The selective functionalization approach using TMP-bases allows for high regioselectivity and yields, making it a preferred method for introducing the cyclopentyl group on the imidazo[1,2-b]pyrazole scaffold.
Microwave-assisted cyclization significantly reduces reaction times and improves yields compared to conventional heating methods.
The presence of the cyano group at the 6-position is retained throughout the synthetic sequence, enabling further functionalization or biological activity studies.
Cross-coupling methods provide alternative routes but may require optimization of catalysts and ligands for best yields.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Microwave-assisted cyclization + TMP-base metalation | Cyclization → selective magnesiation → electrophilic trapping | Fast, regioselective, high yield | Requires handling of organometallics |
| Nucleophilic substitution on halogenated intermediates | Halogenation → nucleophilic substitution or Pd-catalyzed coupling | Modular, versatile | Moderate yields, catalyst cost |
| Classical stepwise synthesis | Multi-step condensation and cyclization | Established protocols | Longer reaction times |
Chemical Reactions Analysis
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique fused ring structure characteristic of imidazo[1,2-b]pyrazoles, which contributes to its diverse biological activities. The synthesis typically involves multi-step reactions starting from cyclopentyl-substituted precursors. Common synthetic methods include:
- Classical Synthesis : Cyclization of appropriate precursors under acidic or basic conditions.
- Transition Metal-Catalyzed Reactions : Utilizing catalysts like palladium or copper to facilitate the formation of the imidazo[1,2-b]pyrazole core.
- Microwave-Assisted Synthesis : Employing microwave irradiation for enhanced yields and shorter reaction times.
Anticancer Properties
Research indicates that 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile exhibits significant anticancer activity. Studies have shown its ability to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of specific molecular targets involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
In preclinical studies, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Applications in Agriculture
Due to its biological activity, this compound is being investigated for use as an agrochemical. Its potential as a pesticide or herbicide stems from its ability to target specific biological pathways in pests or weeds without affecting non-target organisms. This selectivity is crucial for developing sustainable agricultural practices.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.
Case Study 2: Agricultural Application
A field trial conducted by researchers at a leading agricultural university evaluated the efficacy of this compound as a pesticide. The results demonstrated significant reductions in pest populations with minimal impact on beneficial insects, suggesting its potential as an environmentally friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Imidazo[1,2-b]pyrazole Derivatives
*Calculated based on formula C₁₂H₁₃N₅.
Key Observations:
The carbonitrile group at position 6 (vs. position 7 in ) could alter electronic distribution, influencing reactivity or intermolecular interactions.
Molecular Weight and Solubility :
- The target compound (MW 235.27) is heavier than its cyclobutyl analog (MW 200.24) , likely due to the larger cyclopentyl substituent. This may reduce aqueous solubility but increase membrane permeability.
- The chloroethyl-substituted derivative (MW 209.68) has lower molecular weight but introduces a reactive chlorine atom, necessitating stringent safety protocols during handling.
Applications: The target compound’s nitrile group suggests utility in metal-organic frameworks (MOFs) or as a kinase inhibitor precursor, though direct evidence is lacking. The cyclobutyl analog is noted as a discontinued lab reagent, implying niche or obsolete use. The chloroethyl derivative serves as a hazardous synthetic intermediate, emphasizing the importance of substituent choice in safety profiles.
Biological Activity
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole class. This compound has garnered attention due to its unique structural features, which include a cyclopentyl group that enhances its solubility and stability. The biological activity of this compound has been the subject of various studies, revealing its potential applications in medicinal chemistry.
Structural Characteristics
The structural formula of this compound includes:
- Cyclopentyl group: Enhances solubility and stability.
- Imidazo[1,2-b]pyrazole core: Known for diverse biological activities.
- Carbonitrile group: Imparts additional reactivity and potential for further modifications.
Biological Activity
The biological activity of this compound is attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to significant biological effects.
The mechanism by which this compound exerts its effects involves:
- Binding to receptors or enzymes: This can modulate their activity.
- Influencing signaling pathways: Leading to therapeutic outcomes in various diseases.
In Vitro Studies
Several studies have evaluated the biological activity of related imidazo[1,2-b]pyrazoles, indicating promising results:
| Compound | Target | IC50 (nM) | Biological Effect |
|---|---|---|---|
| 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | p38 MAPK | 53 | Inhibition of inflammatory cytokines |
| 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | sEH | 16.2 - 50.2 | Inhibition with increased bioavailability |
These findings suggest that modifications in the imidazo[1,2-b]pyrazole structure can significantly impact their biological activity and therapeutic potential.
Case Studies
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of imidazo[1,2-b]pyrazoles on cancer cell lines, compounds similar to this compound exhibited IC50 values ranging from 7.76 µM to 9.76 µM against HCT116 and OVCAR-8 cell lines. This indicates potential as a chemotherapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Effects
Research has demonstrated that certain derivatives of imidazo[1,2-b]pyrazoles can inhibit pro-inflammatory cytokine production in SW1353 cells with IC50 values as low as 820 nM. This suggests that compounds like this compound may be valuable in managing inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, and how can intermediates be characterized?
The synthesis typically involves cyclization and functionalization steps. For example, the imidazo[1,2-b]pyrazole core can be constructed via cyclization of pyrazole precursors with nitriles under acidic conditions. A common approach includes:
- Step 1 : Formation of the pyrazole ring using cyclocondensation reactions (e.g., reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds).
- Step 2 : Introduction of the cyclopentyl group via alkylation or nucleophilic substitution.
- Step 3 : Carbonitrile functionalization through cyanation reactions (e.g., using trimethylsilyl cyanide or metal-catalyzed cross-coupling).
Q. Characterization methods :
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent placement, referencing coupling constants and splitting patterns .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- IR spectroscopy to identify nitrile stretches (~2230 cm⁻¹) and other functional groups .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize target-based assays guided by structural analogs. For example:
- Enzyme inhibition : Test against kinases or proteases due to the imidazo[1,2-b]pyrazole scaffold’s affinity for ATP-binding pockets .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with control compounds .
- Microbial susceptibility : Screen against Gram-positive/negative bacteria and fungi using broth microdilution methods .
Q. Key considerations :
- Use structure-activity relationship (SAR) data from related imidazo[1,2-b]pyridazines or pyrrolopyridines to select targets .
- Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Leverage quantum chemical calculations and reaction path searching to:
- Predict transition states : Identify energy barriers for cyclization or cyanation steps using DFT (e.g., B3LYP/6-31G*) .
- Screen solvents and catalysts : Simulate solvent effects (e.g., dielectric constant) on reaction efficiency via COSMO-RS .
- Validate with experimental data : Compare computed activation energies with observed yields under varying conditions (e.g., temperature, catalyst loading) .
Case study : A hybrid computational-experimental approach reduced optimization time for similar imidazo[1,2-a]pyrimidines by 40% .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolic stability tests : Assess compound degradation in serum or microsomal preparations via LC-MS .
- Target engagement studies : Use techniques like SPR (surface plasmon resonance) to confirm direct binding to purported targets .
Example : Discrepancies in antifungal activity of imidazo[1,2-b]pyridazines were traced to differences in inoculum preparation .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
Apply chemical engineering principles:
- Process intensification : Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
- Purification optimization : Compare silica gel chromatography with preparative HPLC for isolating polar intermediates .
- Design of experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) to maximize yield and minimize impurities .
Data-driven example : A Plackett-Burman design reduced byproducts in a related triazole synthesis by 25% .
Q. How can the compound’s reactivity be exploited for derivatization in drug discovery?
The carbonitrile group offers versatile handles:
- Nucleophilic addition : React with Grignard reagents to form ketones or amines.
- Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to append pharmacophores .
- Reductive cyanation : Convert to primary amines using LiAlH₄ for SAR expansion .
Case study : Azide-functionalized pyrazole carbonitriles achieved 88% yield in triazole hybrid synthesis .
Q. What analytical techniques are critical for stability studies under physiological conditions?
- Forced degradation : Expose the compound to acidic, basic, oxidative, and photolytic stress, monitoring changes via:
- Solubility assays : Use shake-flask methods with biorelevant media (e.g., FaSSIF) to guide formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
